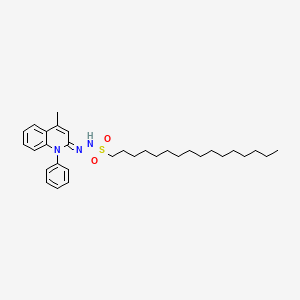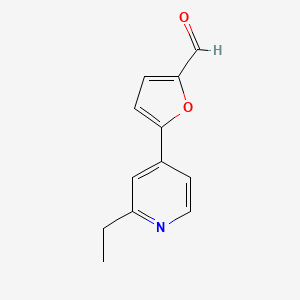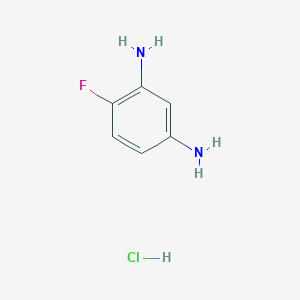
2,4-Diaminofluorobenzene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diaminofluorobenzene hydrochloride is an organic compound with the molecular formula C6H8ClFN2 It is a derivative of fluorobenzene, where two amino groups are substituted at the 2 and 4 positions, and it is combined with hydrochloric acid to form the hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diaminofluorobenzene hydrochloride typically involves the hydrogenation reduction of 2,4-dinitrofluorobenzene. The reaction is carried out in the presence of a catalyst, such as Raney nickel, and ethanol as the solvent. The reaction conditions include hydrogenation at room temperature under a pressure of 1.0 MPa for approximately 8 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and distillation, are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Diaminofluorobenzene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be further reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is used for reduction.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitrofluorobenzene derivatives.
Reduction: Fluorobenzene amines.
Substitution: Alkylated or acylated fluorobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Diaminofluorobenzene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4-diaminofluorobenzene hydrochloride involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with various enzymes and receptors, leading to modulation of their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
2,4-Diaminotoluene: Similar structure but with a methyl group instead of a fluorine atom.
2,4-Diaminoanisole: Contains a methoxy group instead of a fluorine atom.
2,4-Diaminophenol: Has a hydroxyl group instead of a fluorine atom.
Uniqueness: 2,4-Diaminofluorobenzene hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Eigenschaften
Molekularformel |
C6H8ClFN2 |
|---|---|
Molekulargewicht |
162.59 g/mol |
IUPAC-Name |
4-fluorobenzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C6H7FN2.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3H,8-9H2;1H |
InChI-Schlüssel |
FXJLUYPJRDHMFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)N)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



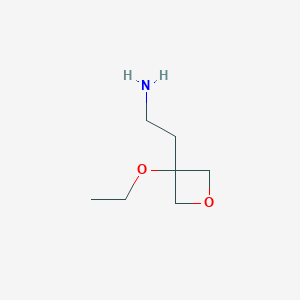
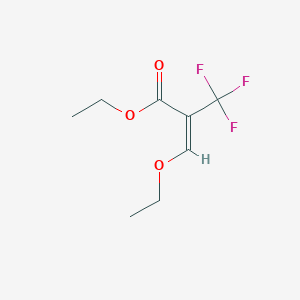
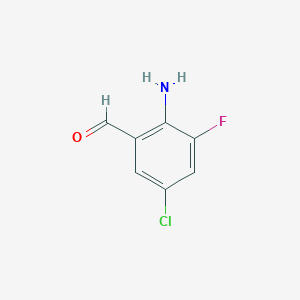

![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)



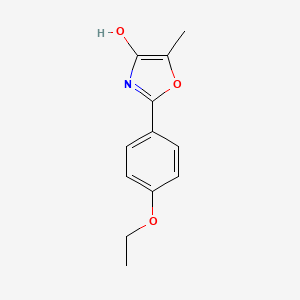
![5-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12868270.png)
